molecular formula C21H20O3 B129462 1-Methoxy-2,4-bis(phenylmethoxy)benzene CAS No. 6383-02-4

1-Methoxy-2,4-bis(phenylmethoxy)benzene

Cat. No.: B129462
CAS No.: 6383-02-4
M. Wt: 320.4 g/mol
InChI Key: SOUJDBXWBHIGNG-UHFFFAOYSA-N
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Description

1-Methoxy-2,4-bis(phenylmethoxy)benzene (CAS 6383-02-4) is a tri-substituted benzene derivative featuring a methoxy group at the 1-position and two phenylmethoxy (benzyloxy) groups at the 2- and 4-positions. This compound is structurally characterized by its aromatic core and ether linkages, which influence its physicochemical properties and reactivity. It is commercially available as a research chemical, with suppliers such as Santa Cruz Biotechnology offering it for laboratory use .

Properties

CAS No.

6383-02-4

Molecular Formula

C21H20O3

Molecular Weight

320.4 g/mol

IUPAC Name

1-methoxy-2,4-bis(phenylmethoxy)benzene

InChI

InChI=1S/C21H20O3/c1-22-20-13-12-19(23-15-17-8-4-2-5-9-17)14-21(20)24-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3

InChI Key

SOUJDBXWBHIGNG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Synonyms

2,4-bis(Benzyloxy)-1-methoxybenzene;  (((4-Methoxy-1,3-phenylene)bis(oxy))bis(methylene))dibenzene

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison of Key Compounds
Compound Name Substituents Molecular Formula CAS Number Key Features
1-Methoxy-2,4-bis(phenylmethoxy)benzene 1-OCH₃, 2-OCH₂Ph, 4-OCH₂Ph C₂₁H₂₀O₃ 6383-02-4 Ether linkages; bulky benzyloxy groups
1-Methoxy-2,4-bis(1-phenylethyl)benzene 1-OCH₃, 2-CH(CH₂Ph)₂, 4-CH(CH₂Ph)₂ C₂₃H₂₄O 2456-45-3 Branched alkyl substituents
2,4-bis(α-methylbenzyl)anisole 1-OCH₃, 2-CH(CH₃)Ph, 4-CH(CH₃)Ph C₂₃H₂₄O 1262783-05-0 Sterically hindered substituents
1-Methoxy-2,4-dimethylbenzene 1-OCH₃, 2-CH₃, 4-CH₃ C₉H₁₂O N/A Simple methyl substituents

Key Observations :

  • Electronic Effects: Methoxy and benzyloxy groups are electron-donating, enhancing aromatic ring electron density. This contrasts with phenolic analogs (e.g., 4-methyl-2,4-bis(p-hydroxyphenyl)pent-1-ene), where hydroxyl groups increase acidity and hydrogen-bonding capacity .

Physicochemical Properties

Table 2: Calculated Physicochemical Parameters (Selected Analogs)
Property This compound 1-Methoxy-2,4-bis(1-phenylethyl)benzene
Boiling Point (Tb, °C) Not reported 377–412 (estimated via Crippen method)
Melting Point (Tm, °C) Not reported 85–90
LogP (Octanol/Water) ~4.5 (predicted) 6.8 (calculated)
Molar Volume (cm³/mol) ~300 (estimated) 297.7

Key Observations :

  • Lipophilicity : The bis(phenylethyl) analog exhibits higher logP (6.8) due to hydrophobic alkyl chains, whereas the phenylmethoxy derivative’s logP is lower (~4.5) owing to polar ether oxygens .
  • Thermal Stability : Steric hindrance in bis(phenylethyl) analogs may elevate melting points compared to less bulky derivatives.

Key Observations :

  • Role of Substituents: Phenolic hydroxyl groups (e.g., in eugenol or 4-methyl-2,4-bis(p-hydroxyphenyl)pent-1-ene) are critical for biological activity, whereas methoxy/benzyloxy substituents (as in the target compound) may reduce interaction with enzymes like AChE .

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